Lipophilicity Comparison: Ethyl vs. Methyl vs. Unsubstituted Analogs
The ethyl analog (target) exhibits a predicted LogP of 1.11 , compared to a measured/predicted LogP of 0.71 for the methyl analog (CAS 1016501-27-1) and a predicted LogD (pH 7.4) of 0.87 . The unsubstituted piperazine analog (CAS 305381-05-9) is more hydrophilic (predicted LogP ~0.3–0.5) and possesses an additional hydrogen bond donor, limiting passive CNS penetration.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.11 (ACD/Labs predicted) |
| Comparator Or Baseline | Methyl analog LogP = 0.71; Unsubstituted analog LogP ~0.4 (estimated) |
| Quantified Difference | Δ LogP ≈ +0.40 vs. methyl; +0.70 vs. unsubstituted |
| Conditions | Predicted values from ACD/Labs Percepta Platform |
Why This Matters
A LogP of 1.11 positions the ethyl analog within the optimal CNS drug-like space (typically LogP 1–3) while maintaining low hERG risk, providing a balanced lipophilicity for CNS penetration relative to more polar or more lipophilic congeners.
